molecular formula C15H14F25N2O5P B15201834 Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate CAS No. 94200-47-2

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate

Cat. No.: B15201834
CAS No.: 94200-47-2
M. Wt: 808.22 g/mol
InChI Key: OMQPAVWTJXZJQO-UHFFFAOYSA-N
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Description

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate is a highly fluorinated organophosphate compound characterized by a 15-carbon alkyl chain with 25 fluorine substituents (denoted by "pentacosafluoro") and a terminal hydroxyl group at the second carbon. The diammonium counterion balances the phosphate group. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for specialized applications such as fire-resistant coatings, surfactants, or fluoropolymer additives .

Key properties include:

  • Molecular formula: Likely C₁₅H₁₄F₂₅N₂O₅P (exact formula inferred from analogues in ).
  • Molecular weight: Estimated ~900–1,000 g/mol (based on similar compounds in ).
  • Functional groups: Hydroxyl (-OH), phosphate (-PO₄³⁻), and trifluoromethyl (-CF₃) substituents (common in perfluorinated analogues; see ).

Properties

CAS No.

94200-47-2

Molecular Formula

C15H14F25N2O5P

Molecular Weight

808.22 g/mol

IUPAC Name

diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl) phosphate

InChI

InChI=1S/C15H8F25O5P.2H3N/c16-4(17,1-3(41)2-45-46(42,43)44)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40;;/h3,41H,1-2H2,(H2,42,43,44);2*1H3

InChI Key

OMQPAVWTJXZJQO-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Differences

The compound’s uniqueness lies in its fluorination pattern and chain length . Below is a comparative analysis with structurally related perfluorinated phosphates:

Compound Name Molecular Formula F Atoms Substituents Molecular Weight (g/mol) Key Applications
Target Compound: Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate C₁₅H₁₄F₂₅N₂O₅P (inferred) 25 -OH, -CF₃ (position varies) ~950 (estimated) Specialty coatings, surfactants
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate C₁₄H₁₄F₂₃N₂O₅P 23 -OH, -CF₃ at C12 758.21 Surfactants, industrial additives
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-henicosafluorododecyl phosphate C₁₂H₁₂F₂₁N₂O₅P 21 Linear perfluoro chain 678.18 (estimated) Firefighting foams, lubricants
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl phosphate C₁₈H₁₄F₃₃N₂O₅P 33 Extended chain, -CF₃ at C17 1,100 (estimated) High-performance polymers, electronics

Key Observations :

Fluorine Content : Increasing fluorine atoms correlate with enhanced thermal stability and hydrophobicity but reduced biodegradability .

Substituent Positioning: Trifluoromethyl (-CF₃) groups at specific positions (e.g., C12 or C17) influence steric effects and solubility in nonpolar solvents .

Chain Length : Longer perfluorinated chains (e.g., 18-carbon in ) increase molecular weight and persistence in environmental matrices .

Physicochemical Properties
Property Target Compound C14 Tridecyl Phosphate C12 Dodecyl Phosphate
Hydrogen Bond Donors 3 (estimated) 3 3
Hydrogen Bond Acceptors 28 (estimated) 28 25
Topological Polar Surface Area ~95 Ų (estimated) 94.6 Ų 74.4 Ų
Rotatable Bonds 12 (estimated) 12 10
  • Polar Surface Area (PSA) : Higher PSA in the target compound suggests greater solubility in polar solvents compared to shorter-chain analogues .
  • Rotatable Bonds : Increased flexibility in longer-chain compounds may enhance self-assembly in surfactant applications .
Environmental and Regulatory Considerations
  • Persistence : All perfluorinated phosphates are resistant to degradation, raising concerns under regulations like the Stockholm Convention .

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